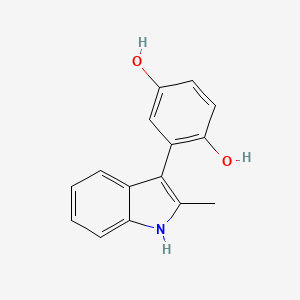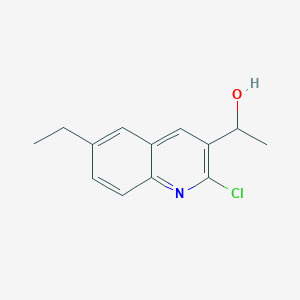
3-(Dimethylamino)-1-ethyl-2,3-dihydroquinazoline-4(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dimethylamino)-1-ethyl-2,3-dihydroquinazoline-4(1H)-thione: is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of a dimethylamino group, an ethyl group, and a thione group attached to the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-1-ethyl-2,3-dihydroquinazoline-4(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with an appropriate aldehyde or ketone in the presence of a sulfur source, such as thiourea or elemental sulfur. The reaction is usually carried out in a polar solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Introduction of various substituents on the dimethylamino group.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases. Its ability to modulate specific biological pathways makes it a candidate for further investigation.
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals. Its unique properties make it suitable for various applications, including catalysis and material science.
作用机制
The mechanism of action of 3-(Dimethylamino)-1-ethyl-2,3-dihydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest. For example, in cancer research, the compound may inhibit key enzymes involved in cell proliferation, leading to reduced tumor growth.
相似化合物的比较
- 3-(Dimethylamino)-1-ethylquinazoline-4(1H)-thione
- 3-(Dimethylamino)-1-methyl-2,3-dihydroquinazoline-4(1H)-thione
- 3-(Dimethylamino)-1-ethyl-2,3-dihydroquinazoline-4(1H)-one
Comparison: Compared to its analogs, 3-(Dimethylamino)-1-ethyl-2,3-dihydroquinazoline-4(1H)-thione exhibits unique properties due to the presence of the thione group. This functional group imparts distinct reactivity and biological activity, making it a valuable compound for various applications. The presence of the dimethylamino group also enhances its solubility and ability to interact with biological targets.
属性
CAS 编号 |
90070-37-4 |
|---|---|
分子式 |
C12H17N3S |
分子量 |
235.35 g/mol |
IUPAC 名称 |
3-(dimethylamino)-1-ethyl-2H-quinazoline-4-thione |
InChI |
InChI=1S/C12H17N3S/c1-4-14-9-15(13(2)3)12(16)10-7-5-6-8-11(10)14/h5-8H,4,9H2,1-3H3 |
InChI 键 |
SJVLAVLZUFVXNY-UHFFFAOYSA-N |
规范 SMILES |
CCN1CN(C(=S)C2=CC=CC=C21)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


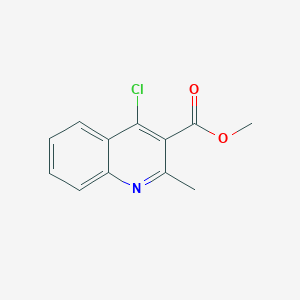
![6'-Methoxy-2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]](/img/structure/B11870712.png)

![3-Methyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B11870724.png)
![7-(Methoxymethyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11870726.png)
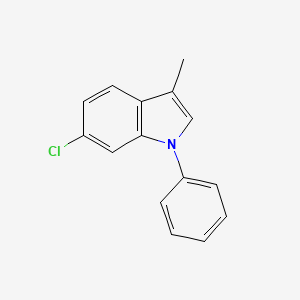
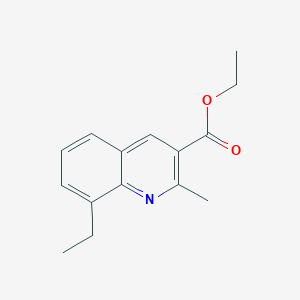
![4-Bromo-7-nitro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11870748.png)
![6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11870755.png)
